Cas no 1246812-16-7 (Mono-POC Methyl Tenofovir (mixture of diastereomers))

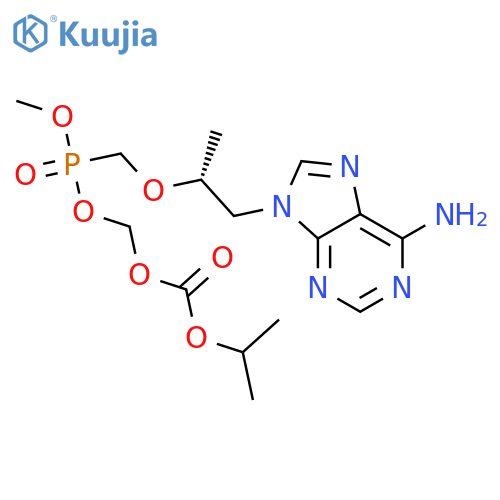

1246812-16-7 structure

商品名:Mono-POC Methyl Tenofovir (mixture of diastereomers)

Mono-POC Methyl Tenofovir (mixture of diastereomers) 化学的及び物理的性質

名前と識別子

-

- Mono-POC Methyl Tenofovir (mixture of diastereomers)

- [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate

- Mono-POC Methyl Teno

- Mono-POC Methyl Tenofovir

- Mono-POC Methyl Tenofovir (Mixture of Diastereomers)

- (8R)-9-(6-Amino-9H-purin-9-yl)-5-methoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide

- Tenofovir Methyl Monoisoproxil

- (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate

- (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate [WHO-IP]

- CS-0164372

- ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate? (Tenofovir Impurity pound(c)

- ((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl? (Tenofovir Impurity pound(c)

- UNII-F4AA6QB4R5

- DTXSID80858142

- (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE [WHO-IP]

- Tenofovir disoproxil fumarate impurity B

- A890384

- CS-0164401

- Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate

- (8R)-9-(6-Amino-9H-purin-9-yl)-5-methoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Methyl Monoisoproxil;

- 1246812-16-7

- (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE

- F19477

- 2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-, 1-methylethyl ester, 5-oxide, (8R)-

- ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate

- F4AA6QB4R5

-

- インチ: InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)

- InChIKey: PPZMGSJRJBOSTD-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC(=O)OCOP(=O)(COC(C)Cn1cnc2c1ncnc2N)OC

計算された属性

- せいみつぶんしりょう: 417.14100

- どういたいしつりょう: 417.14133512g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 28

- 回転可能化学結合数: 12

- 複雑さ: 555

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 150Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 580.7±60.0 °C at 760 mmHg

- フラッシュポイント: 305.0±32.9 °C

- PSA: 159.72000

- LogP: 2.72750

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Mono-POC Methyl Tenofovir (mixture of diastereomers) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Mono-POC Methyl Tenofovir (mixture of diastereomers) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M566980-5mg |

Mono-POC Methyl Tenofovir (Mixture of Diastereomers) |

1246812-16-7 | 5mg |

$ 2716.00 | 2023-09-06 | ||

| TRC | M566980-.5mg |

Mono-POC Methyl Tenofovir (Mixture of Diastereomers) |

1246812-16-7 | 5mg |

$305.00 | 2023-05-17 | ||

| TRC | M566980-0.5mg |

Mono-POC Methyl Tenofovir (Mixture of Diastereomers) |

1246812-16-7 | 0.5mg |

$ 250.00 | 2022-06-03 | ||

| Ambeed | A990560-1g |

2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9h-purin-9-yl)-5-methoxy-8-methyl-, 1-methylethyl esteR, 5-oxide, (8R)- |

1246812-16-7 | 95% | 1g |

$752.0 | 2024-04-25 |

Mono-POC Methyl Tenofovir (mixture of diastereomers) 関連文献

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

1246812-16-7 (Mono-POC Methyl Tenofovir (mixture of diastereomers)) 関連製品

- 202138-50-9(Tenofovir Disoproxil fumarate)

- 201341-05-1(Tenofovir disoproxil)

- 1093279-76-5(Tenofovir Disoproxil Dimer)

- 1432630-26-6((S)-Tenofovir Disoproxil Fumarate)

- 1217542-13-6(nPOC-POC Tenofovir(Mixture of Diastereomers))

- 211364-69-1(Mono-POC Tenofovir)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1246812-16-7)Mono-POC Methyl Tenofovir (mixture of diastereomers)

清らかである:99%

はかる:1g

価格 ($):677.0